molecular formula C6H5BrMg B108590 Phenylmagnesium bromide CAS No. 100-58-3

Phenylmagnesium bromide

Cat. No.: B108590
CAS No.: 100-58-3
M. Wt: 181.31 g/mol
InChI Key: NIXOIRLDFIPNLJ-UHFFFAOYSA-M
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Description

Phenylmagnesium bromide is a magnesium-containing organometallic compound with the chemical formula C₆H₅MgBr. It is a Grignard reagent, widely used in organic synthesis for forming carbon-carbon bonds. This compound is commercially available as a solution in diethyl ether or tetrahydrofuran (THF) and is often used as a synthetic equivalent for the phenyl synthon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal. The reaction typically involves treating bromobenzene with magnesium turnings in the presence of a coordinating solvent such as diethyl ether or THF. A small amount of iodine may be used to activate the magnesium and initiate the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity. The product is then typically stored and transported as a solution in ether or THF to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions: Phenylmagnesium bromide undergoes various types of reactions, including nucleophilic addition, substitution, and coupling reactions. It is a strong nucleophile and base, capable of abstracting even mildly acidic protons .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Phenylmagnesium bromide is unique due to its strong nucleophilicity and ability to form stable complexes with ether solvents. This makes it particularly useful in forming carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name

magnesium;benzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOIRLDFIPNLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059214
Record name Magnesium, bromophenyl-
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Molecular Weight

181.31 g/mol
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Physical Description

3 molar (76%) solution in diethyl ether: Yellow to brown liquid; [Alfa Aesar MSDS]
Record name Phenylmagnesium bromide
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Density

1.14, Relative density: 1.134 mg/L at 25 °C
Record name Phenylmagnesium bromide
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Color/Form

A solution in ether, Liquid

CAS No.

100-58-3
Record name Phenylmagnesium bromide
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Record name Magnesium, bromophenyl-
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Record name Magnesium, bromophenyl-
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Record name Bromophenylmagnesium
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Record name Phenylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phenylmagnesium bromide, being a nucleophilic reagent, attacks the electrophilic carbonyl carbon of ketones. [, , , , ] This attack leads to the formation of a new carbon-carbon bond, resulting in a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate yields a tertiary alcohol. This reaction pathway exemplifies the classic Grignard addition, a fundamental transformation in organic chemistry. [, , , , ]

A: Yes, this compound exhibits reactivity towards a wide array of electrophiles beyond ketones. For instance, it reacts with esters to yield tertiary alcohols, with nitriles to form imines (which can be hydrolyzed to ketones), and with carbon dioxide to generate carboxylic acids. [, , , , ] This versatility underscores its significance as a synthetic tool. [, , , , ]

A: Yes, research reveals some intriguing deviations from typical Grignard behavior. For example, this compound can participate in conjugate additions, as observed in its reaction with 2-benzoyl-1-indanone and its enol methyl ether. [] Instead of directly attacking the carbonyl group, it adds to the β-carbon of the α,β-unsaturated system, highlighting its ability to react through different mechanistic pathways. []

ANone: this compound is represented by the molecular formula C6H5MgBr and has a molecular weight of 181.32 g/mol.

A: Yes, 1H NMR spectroscopy has been used to investigate the reaction of this compound with deuterated methyl methacrylate. [] This study provides insights into the mechanism of polymerization, demonstrating the power of spectroscopic techniques in elucidating reaction pathways. []

A: this compound reactions are typically carried out in aprotic, ethereal solvents like diethyl ether or tetrahydrofuran. [, , , , , , , ] These solvents provide a suitable environment for the Grignard reagent, preventing its decomposition and facilitating its interaction with electrophiles. [, , , , , , , ]

A: The choice of solvent can significantly influence the reactivity of this compound. Studies have shown that using dichloromethane as a solvent for the conjugate addition of this compound to anhydroecgonine methyl ester enhances stereoselectivity, leading to a higher yield of the desired 2β-carbomethoxy-3β-phenyltropane derivatives. [] This highlights the importance of careful solvent selection in optimizing Grignard reactions. []

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